

# A Critical Review of Clinical Trial Data for Neprilysin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (R)-SCH 42495 |           |
| Cat. No.:            | B12429215     | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

Neprilysin (NEP) inhibitors have emerged as a significant class of therapeutic agents, particularly in the management of heart failure. By preventing the breakdown of natriuretic peptides and other vasoactive substances, these drugs offer a novel mechanistic approach to cardiovascular disease. This guide provides a critical review and comparison of the clinical trial data for key NEP inhibitors, focusing on sacubitril/valsartan, omapatrilat, and the earlier agent ecadotril. The aim is to offer an objective comparison of their performance with other alternatives, supported by experimental data.

# Mechanism of Action: The Renin-Angiotensin-Aldosterone and Natriuretic Peptide Systems

Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin. The inhibition of neprilysin leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and inhibit cardiac remodeling. However, neprilysin also degrades angiotensin II; therefore, its inhibition can lead to an increase in angiotensin II levels. To counteract this, neprilysin inhibitors are often combined with angiotensin receptor blockers (ARBs) or angiotensin-converting enzyme (ACE) inhibitors.[1][2]





### Click to download full resolution via product page

Caption: Signaling pathways of the RAAS and NPS, and the mechanism of action of NEP inhibitors.



### **Comparative Clinical Trial Data**

The clinical development of NEP inhibitors has seen both landmark successes and notable setbacks. The following tables summarize the key quantitative data from pivotal clinical trials for sacubitril/valsartan and omapatrilat, as well as earlier data for ecadotril.

# Sacubitril/Valsartan (Angiotensin Receptor-Neprilysin Inhibitor - ARNI)

Sacubitril/valsartan is the first-in-class ARNI and has become a cornerstone in the treatment of heart failure with reduced ejection fraction (HFrEF).

Table 1: Key Efficacy Outcomes for Sacubitril/Valsartan in Heart Failure Trials



| Trial Name  | Patient<br>Population                      | Comparator | Primary<br>Endpoint                                          | Result                                                                                                                                                                                            |
|-------------|--------------------------------------------|------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PARADIGM-HF | HFrEF (NYHA II-<br>IV)                     | Enalapril  | Composite of CV<br>death or HF<br>hospitalization            | 20% relative risk reduction with sacubitril/valsarta n (HR 0.80, p<0.001)[2][3]                                                                                                                   |
| PARAGON-HF  | HFpEF (NYHA II-<br>IV, LVEF ≥45%)          | Valsartan  | Composite of<br>total HF<br>hospitalizations<br>and CV death | Did not meet statistical significance for the primary endpoint (Rate Ratio 0.87, p=0.06). Showed benefit in a subgroup of patients with LVEF on the lower end of the spectrum and in women.[4][5] |
| PIONEER-HF  | Stabilized acute<br>decompensated<br>HFrEF | Enalapril  | Change in NT-<br>proBNP from<br>baseline                     | 29% greater reduction in NT- proBNP with in- hospital initiation of sacubitril/valsarta n (Ratio of change 0.71, p<0.001)[6]                                                                      |
| PARAMOUNT   | HFpEF (NYHA II-<br>III, LVEF ≥45%)         | Valsartan  | Change in NT-<br>proBNP at 12<br>weeks                       | Greater reduction in NT- proBNP with sacubitril/valsarta n.[4]                                                                                                                                    |



Table 2: Key Safety Outcomes for Sacubitril/Valsartan

| Trial Name       | Adverse Event                         | Sacubitril/Valsartan                  | Comparator                 |
|------------------|---------------------------------------|---------------------------------------|----------------------------|
| PARADIGM-HF      | Symptomatic<br>Hypotension            | 14.0%                                 | 9.2% (Enalapril)           |
| Angioedema       | 0.5%                                  | 0.2% (Enalapril)                      |                            |
| Renal Impairment | 10.1%                                 | 11.5% (Enalapril)                     |                            |
| Hyperkalemia     | 11.6%                                 | 14.0% (Enalapril)                     |                            |
| PARAGON-HF       | Angioedema                            | More common with sacubitril/valsartan | Less common with Valsartan |
| Hypotension      | More common with sacubitril/valsartan | Less common with<br>Valsartan         |                            |
| Hyperkalemia     | Less common with sacubitril/valsartan | More common with<br>Valsartan         |                            |

## **Omapatrilat (Vasopeptidase Inhibitor)**

Omapatrilat, which inhibits both NEP and ACE, showed early promise but ultimately failed to gain regulatory approval due to safety concerns, primarily a higher incidence of angioedema.[7]

Table 3: Key Efficacy and Safety Outcomes for Omapatrilat



| Trial Name | Patient<br>Population                 | Comparator | Primary<br>Endpoint                                            | Result                                             | Key Safety<br>Finding                                                                                            |
|------------|---------------------------------------|------------|----------------------------------------------------------------|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| IMPRESS    | Stable,<br>symptomatic<br>HF          | Lisinopril | Change in exercise duration                                    | Not specified in provided abstracts.               | Fewer endpoints (hospitalizatio ns for HF or mortality) in the omapatrilat group.[8]                             |
| OVERTURE   | NYHA class<br>II-IV HF<br>(LVEF ≤30%) | Enalapril  | All-cause<br>mortality or<br>HF-related<br>hospitalizatio<br>n | No significant difference (HR 0.94, p=0.187)[9]    | Higher incidence of angioedema (0.8% vs. 0.5%)[9]                                                                |
| OCTAVE     | Hypertension                          | Enalapril  | Blood<br>pressure<br>reduction                                 | Greater BP reduction with omapatrilat (~3 mmHg)[9] | Significantly higher rate of angioedema (2.17% vs. 0.68%), especially in Black patients (5.54% vs. 1.62%)[9][10] |

## **Ecadotril (NEP Inhibitor)**

Ecadotril was one of the earlier NEP inhibitors studied. A pilot study in patients with mild to moderate heart failure did not demonstrate significant improvements in clinical symptoms.

Table 4: Key Outcomes for Ecadotril



| Trial Name                              | Patient<br>Population              | Comparator | Primary<br>Endpoint                | Result                                                                                                                     |
|-----------------------------------------|------------------------------------|------------|------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| U.S. Ecadotril<br>Pilot Safety<br>Study | Mild to moderate<br>HF (LVEF ≤35%) | Placebo    | Short-term safety and tolerability | Generally well-tolerated, but no observed changes in signs and symptoms of HF, NYHA class, or patient self-assessment.[11] |

## **Experimental Protocols of Key Clinical Trials**

A generalized workflow for the pivotal clinical trials discussed is outlined below.





Click to download full resolution via product page

Caption: A generalized clinical trial workflow.

# PARADIGM-HF (Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure)

 Objective: To determine if sacubitril/valsartan was superior to enalapril in reducing the risk of cardiovascular death or hospitalization for heart failure in patients with HFrEF.[12]



- Patient Population: Patients with NYHA class II-IV heart failure, an ejection fraction of 40% or less (later amended to 35% or less), and elevated plasma B-type natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) levels.
- Intervention: Patients were randomized to receive either sacubitril/valsartan (target dose 200 mg twice daily) or enalapril (target dose 10 mg twice daily).
- Primary Endpoint: A composite of death from cardiovascular causes or a first hospitalization for worsening heart failure.[12]

# OVERTURE (Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events)

- Objective: To compare the efficacy and safety of omapatrilat with enalapril in patients with advanced heart failure.[9]
- Patient Population: 5,770 patients with NYHA class II-IV heart failure and a left ventricular ejection fraction of 30% or less who had a recent heart failure-related hospital admission.[9]
- Intervention: Patients were randomized to receive either omapatrilat (target dose 40 mg once daily) or enalapril (target dose 10 mg twice daily).[9]
- Primary Endpoint: The composite of all-cause mortality or hospitalization for heart failure.

# OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril)

- Objective: To compare the antihypertensive efficacy and safety of omapatrilat and enalapril.
   [10]
- Patient Population: 25,302 patients with untreated or uncontrolled hypertension.[10]
- Intervention: Patients were randomized to receive omapatrilat (10 mg initial dose) or enalapril (5 mg initial dose).[10]
- Primary Endpoint: Blood pressure reduction and incidence of adverse events, particularly angioedema.



### **Critical Review and Future Directions**

The clinical trial data for NEP inhibitors highlights a journey of refinement in targeting the natriuretic peptide system. The early promise of omapatrilat was curtailed by the significant risk of angioedema, likely due to the dual inhibition of ACE and NEP, leading to a greater accumulation of bradykinin.[7] The development of sacubitril/valsartan, which pairs a neprilysin inhibitor with an ARB instead of an ACE inhibitor, successfully mitigated this risk, leading to the landmark success of the PARADIGM-HF trial.

Sacubitril/valsartan has demonstrated clear superiority over ACE inhibitors in patients with HFrEF, reducing both mortality and hospitalizations.[2][3] Its role in HFpEF is less defined, with the PARAGON-HF trial not meeting its primary endpoint, although showing potential benefits in certain subgroups.[4] The PIONEER-HF trial has provided evidence for the safe and beneficial initiation of sacubitril/valsartan in hospitalized patients with acute decompensated heart failure. [6]

Ongoing research continues to explore the full potential of ARNIs across the spectrum of cardiovascular diseases. Studies are investigating their effects in various other conditions such as acute coronary syndrome, stable ischemic heart disease, and pulmonary hypertension.[2] The long-term effects on renal function, metabolic parameters, and cognitive function are also areas of active investigation.[1]

In conclusion, the clinical trial data for NEP inhibitors, particularly sacubitril/valsartan, represents a significant advancement in cardiovascular therapeutics. The journey from the challenges faced by omapatrilat to the success of the ARNI class underscores the importance of a nuanced understanding of the underlying pharmacology to maximize therapeutic benefit while minimizing risk. Future research will further delineate the role of this important class of drugs in a broader range of patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Narrative review in the current role of angiotensin receptor-neprilysin inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacubitril/valsartan in heart failure: latest evidence and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | The history and mystery of sacubitril/valsartan: From clinical trial to the real world [frontiersin.org]
- 6. entrestohcp.com [entrestohcp.com]
- 7. researchgate.net [researchgate.net]
- 8. The Rise and Fall of Omapatrilat PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omapatrilat--the story of Overture and Octave PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A randomized trial of ecadotril versus placebo in patients with mild to moderate heart failure: the U.S. ecadotril pilot safety study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [A Critical Review of Clinical Trial Data for Neprilysin Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429215#a-critical-review-of-the-clinical-trial-data-for-nep-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com